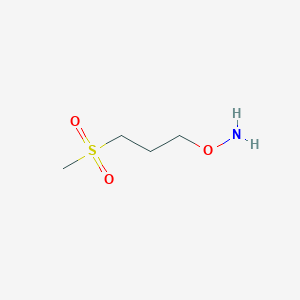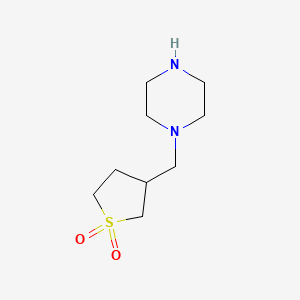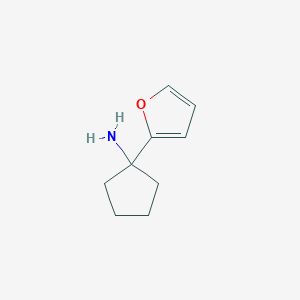
1-(Furan-2-yl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)cyclopentan-1-amine is an organic compound that features a furan ring attached to a cyclopentane ring with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of bio-platform molecules such as furfural. This process typically uses catalytic systems under mild conditions to achieve high selectivity and low energy consumption . Another method involves the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol, which leads to the formation of furan derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes that utilize renewable biomass as feedstock. This approach not only ensures a sustainable supply of raw materials but also reduces the reliance on fossil resources .
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, resins, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Furfurylamine: Another furan derivative with an amine group, used in similar applications.
2-Furoic acid: A furan derivative with a carboxylic acid group, used in the synthesis of various organic compounds.
Uniqueness
1-(Furan-2-yl)cyclopentan-1-amine is unique due to its combination of a furan ring and a cyclopentane ring with an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other furan derivatives .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(furan-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H13NO/c10-9(5-1-2-6-9)8-4-3-7-11-8/h3-4,7H,1-2,5-6,10H2 |
Clave InChI |
KNFQAFZSOPKOBX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



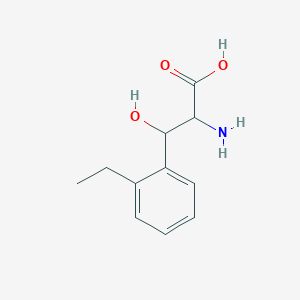


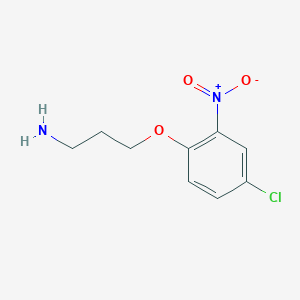
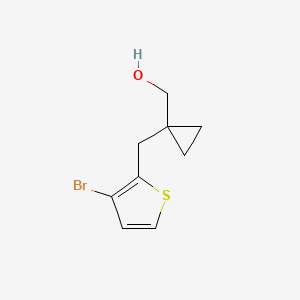
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
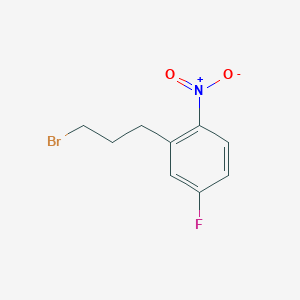
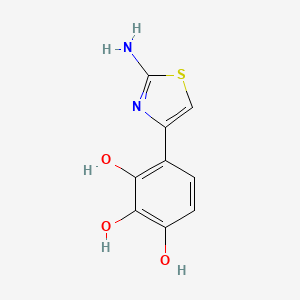
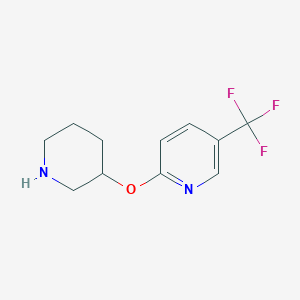
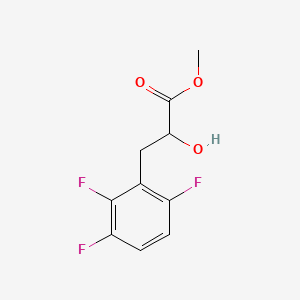
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
